Researchers have explored methods for synthesizing 7-Methyl-1-indanone. One study describes a synthesis route starting from readily available materials ().
7-Methyl-1-indanone may serve as a starting material for the synthesis of more complex molecules. The indanone core structure is present in various bioactive compounds, and modifications on this core can lead to molecules with desired properties ().
A related compound, 4-hydroxy-7-methyl-1-indanone, isolated from the cyanobacterium Nostoc commune, has been shown to exhibit antibacterial activity (). This suggests that 7-Methyl-1-indanone itself might also possess some biological activity, but further research is needed to explore this possibility.
7-Methyl-1-indanone is an organic compound with the molecular formula C10H10O. It features a ketone functional group attached to an indane structure, which is a bicyclic compound consisting of a fused benzene and cyclopentane ring. The presence of the methyl group at the seventh position of the indanone structure contributes to its distinct chemical behavior and biological properties .
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and bromine or nitric acid for substitution reactions.
Research indicates that 7-Methyl-1-indanone exhibits significant biological activity. It interacts with various enzymes and proteins, influencing cellular processes. Notably, it has been shown to interact with adrenergic receptors, which are crucial for mediating responses to catecholamines like adrenaline and noradrenaline. The compound's cytotoxic properties may also make it beneficial in targeting cancer cells .
Several synthetic routes are available for producing 7-Methyl-1-indanone:
These methods can yield high quantities of 7-Methyl-1-indanone, making them suitable for both laboratory and industrial applications.
7-Methyl-1-indanone finds applications in various fields:
Studies have highlighted the interactions of 7-Methyl-1-indanone with specific biological targets. For instance, its ability to modulate adrenergic receptors suggests potential implications in pharmacology, particularly concerning cardiovascular responses and neurological functions. Additionally, its cytotoxic effects have been examined in cancer research contexts .
Several compounds share structural similarities with 7-Methyl-1-indanone. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Hydroxy-7-methyl-1-indanone | Hydroxyl group at the fourth position | Exhibits different reactivity due to hydroxyl substitution. |
4-Bromo-7-hydroxy-1-indanone | Bromine substitution at the fourth position | Enhanced reactivity due to electrophilic nature of bromine. |
4,7-Dimethoxy-1-indanone | Two methoxy groups at positions four and seven | Unique solubility properties due to methoxy groups. |
The uniqueness of 7-Methyl-1-indanone lies in its specific substitution pattern that imparts distinct chemical reactivity and biological activities compared to these similar compounds .
7-Methyl-1-indanone possesses the molecular formula C₁₀H₁₀O and exhibits a molecular weight of 146.19 grams per mole [1] [2] [3]. The compound is registered under Chemical Abstracts Service number 39627-61-7, providing a unique identifier for this specific chemical entity [1] [2] [3]. The molecular structure consists of ten carbon atoms, ten hydrogen atoms, and one oxygen atom, arranged in a characteristic bicyclic ketone configuration [1] [4]. This molecular composition places 7-methyl-1-indanone within the broader classification of substituted indanones, which represent an important class of organic compounds with significant synthetic and research applications [5] [6].
The structural framework of 7-methyl-1-indanone is characterized by a fused bicyclic system comprising a benzene ring fused to a cyclopentanone ring [5] [7]. This bicyclic arrangement, known as the indanone core, consists of a six-membered aromatic benzene ring connected to a five-membered saturated ring containing the ketone functional group [5] [6]. The fusion occurs between carbon atoms of the benzene ring and the cyclopentanone moiety, creating a rigid planar structure that influences the compound's chemical reactivity and physical properties [7] . The bicyclic nature imparts unique electronic characteristics, as the aromatic system can participate in resonance interactions with the carbonyl group, affecting the overall electron distribution throughout the molecule [6].
The indanone scaffold represents a privileged structure in organic chemistry, appearing in numerous natural products and synthetic compounds [6]. The five-membered ring contains two methylene groups adjacent to the carbonyl carbon, which can undergo various chemical transformations including enolization, alkylation, and condensation reactions [6]. The planar geometry of the fused ring system restricts conformational flexibility, leading to well-defined three-dimensional molecular architecture [7] .
The methyl group substitution at the 7-position of the indanone core significantly influences the compound's electronic and steric properties [10] [11]. The 7-position corresponds to the carbon atom adjacent to the ring fusion on the benzene portion of the molecule, placing the methyl substituent in close proximity to the carbonyl functionality [10]. This positioning creates notable steric interactions that affect molecular reactivity patterns and intermolecular interactions [10] [11].
The methyl group at position 7 introduces electron-donating effects through hyperconjugation and inductive mechanisms, which modulate the electron density distribution across the aromatic system [10] [11]. These electronic effects influence the compound's reactivity toward electrophilic aromatic substitution reactions and affect the polarization of the carbonyl group [10]. The steric bulk of the methyl substituent also creates spatial hindrance that can influence the approach of reagents during chemical reactions and affect the compound's ability to participate in specific molecular interactions [10] [11].
7-Methyl-1-indanone exists as a colorless to pale yellow liquid under standard laboratory conditions [12] [13]. The compound may also appear as a solid depending on temperature and purity, with the transition between states occurring near room temperature [12] [13]. The liquid form exhibits a characteristic aromatic odor that is typical of substituted indanone compounds [12]. The compound's physical state is influenced by intermolecular forces including van der Waals interactions and potential hydrogen bonding with trace impurities [12] [13].
Physical State Properties Table
Property | Value | Reference |
---|---|---|
Physical State (20°C) | Liquid/Solid | [12] [13] |
Appearance | Colorless to pale yellow liquid | [12] [13] |
Odor | Aromatic | [12] |
Stability | Stable under ambient conditions | [13] |
The solubility characteristics of 7-methyl-1-indanone demonstrate typical behavior for organic ketones with aromatic character [12] [14] . The compound exhibits good solubility in organic solvents such as ethanol and ether, attributed to favorable interactions between the ketone functionality and polar organic molecules [12] [14] . In contrast, solubility in water remains limited due to the predominantly hydrophobic nature of the aromatic bicyclic structure [12] [14].
The compound demonstrates moderate solubility in polar aprotic solvents such as dimethyl sulfoxide, where the ketone group can participate in dipolar interactions [10]. Solubility in nonpolar solvents varies depending on the specific solvent system, with aromatic solvents like toluene providing better dissolution compared to aliphatic hydrocarbons .
Solubility Parameters Table
Solvent Type | Solubility | Notes | Reference |
---|---|---|---|
Water | Limited/Slightly soluble | Due to hydrophobic nature | [12] [14] |
Ethanol | Soluble | Good solubility in alcohol | [12] [14] |
Ether | Soluble | Good solubility in ether | [12] [14] |
Organic Solvents | Good solubility | Including toluene, acetone | |
Polar Aprotic Solvents | Moderate solubility | Such as dimethyl sulfoxide | [10] |
7-Methyl-1-indanone exhibits a melting point range of 52-56°C, indicating relatively weak intermolecular forces in the solid state [3] [12] [13] [17]. This melting point range is consistent with the molecular weight and structure of the compound, reflecting the balance between van der Waals forces and the presence of the polar carbonyl group [3] [17]. The boiling point occurs at 260.4°C under standard atmospheric pressure (760 mmHg), demonstrating the compound's thermal stability and moderate volatility [3] [13].
The flash point exceeds 230°F (approximately 110°C), classifying the compound as having relatively low fire hazard under normal handling conditions [12] [13] [17]. The vapor pressure at 25°C measures 0.0123 mmHg, indicating minimal volatility at room temperature [13]. These thermal properties influence storage requirements and handling procedures for the compound in laboratory and industrial settings [13] [17].
Thermal Properties Table
Property | Value | Reference |
---|---|---|
Melting Point | 52-56°C | [3] [12] [13] [17] |
Boiling Point | 260.4°C at 760 mmHg | [3] [13] |
Flash Point | >230°F | [12] [13] [17] |
Vapor Pressure (25°C) | 0.0123 mmHg | [13] |
Density | 1.113 g/cm³ | [3] [13] |
Refractive Index | 1.574 | [13] |
The infrared spectrum of 7-methyl-1-indanone displays characteristic absorption bands that enable structural identification and purity assessment [10] [18] [19] [20]. The most prominent feature appears as a strong absorption band in the region of 1700-1720 cm⁻¹, corresponding to the carbonyl stretching vibration of the ketone functional group [10] [18] [19] [20]. This carbonyl stretch frequency is typical for ketones in five-membered ring systems and reflects the electronic environment of the carbonyl carbon [19] [20].
Aromatic carbon-hydrogen stretching vibrations manifest as multiple bands in the 3000-3100 cm⁻¹ region, characteristic of the benzene ring portion of the molecule [19] [20]. Aliphatic carbon-hydrogen stretching frequencies appear at lower wavenumbers, typically between 2800-3000 cm⁻¹, corresponding to the methyl group and methylene groups in the cyclopentanone ring [19] [20]. The intensity and position of these absorption bands provide valuable information about the molecular structure and can be used for compound identification and quantitative analysis [19] [20].
Nuclear magnetic resonance spectroscopy provides detailed structural information about 7-methyl-1-indanone through characteristic chemical shift patterns for both proton and carbon nuclei [10] [18] [21] [22]. In proton nuclear magnetic resonance spectra, aromatic protons appear as complex multiplets in the chemical shift range of 6.5-7.5 parts per million, reflecting the electronic environment of the benzene ring [10] [18]. The methyl group at position 7 exhibits a distinctive singlet at approximately 2.3 parts per million, providing clear evidence for the substitution pattern [10].
The methylene protons in the cyclopentanone ring appear as complex multiplets in the 2.5-3.0 parts per million region, with coupling patterns that reflect the geometric constraints of the five-membered ring [21] [22]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon as a characteristic signal around 200-210 parts per million, confirming the presence of the ketone functionality [21] [22]. Aromatic carbons appear in the 120-155 parts per million region with distinct patterns that enable assignment of individual carbon environments [21] [22].
Nuclear Magnetic Resonance Data Table
Nuclear Magnetic Resonance Type | Chemical Shift Range | Assignment | Reference |
---|---|---|---|
¹H - Aromatic protons | δ 6.5-7.5 ppm | Aromatic ring protons | [10] [18] |
¹H - Methyl group | δ ~2.3 ppm | Methyl group at position 7 | [10] |
¹H - Methylene protons | δ 2.5-3.0 ppm | Cyclopentanone ring protons | [21] [22] |
¹³C - Carbonyl carbon | δ ~200-210 ppm | Ketone carbonyl carbon | [21] [22] |
¹³C - Aromatic carbons | δ 120-155 ppm | Benzene ring carbons | [21] [22] |
Mass spectrometry analysis of 7-methyl-1-indanone reveals characteristic fragmentation patterns that aid in structural elucidation and compound identification [1] [4] [23] [24]. The molecular ion peak appears at mass-to-charge ratio 146, corresponding to the molecular weight of the compound [1] [4]. This molecular ion peak typically exhibits moderate intensity, as is common for organic ketones under electron impact ionization conditions [23] [24].
Fragmentation patterns include prominent peaks at mass-to-charge ratios 118, 90, and 51, resulting from characteristic loss of carbon monoxide, methyl radicals, and further fragmentation of the aromatic system [23] [24]. The base peak region often shows intensity at mass-to-charge ratio 118, corresponding to the loss of carbon monoxide from the molecular ion [23] [24]. These fragmentation patterns are consistent with typical behavior of substituted indanone compounds and provide valuable structural information for analytical purposes [11] [23].
The electron distribution in 7-methyl-1-indanone is significantly influenced by the conjugated bicyclic system and the presence of the carbonyl functionality [25]. The oxygen atom of the ketone group serves as the primary electron-rich center, bearing partial negative charge due to its high electronegativity [19] [20] [25]. The carbonyl carbon exhibits partial positive character, creating a significant dipole moment across the carbon-oxygen double bond [19] [20].
The aromatic benzene ring maintains delocalized electron density characteristic of aromatic systems, with the methyl substituent at position 7 contributing electron density through hyperconjugative effects [25]. The extended π-conjugation system allows for electron delocalization between the aromatic ring and the carbonyl group, influencing the overall electronic properties of the molecule [26] [25]. This electron distribution pattern affects the compound's reactivity toward electrophilic and nucleophilic reagents [25].
The bond characteristics of 7-methyl-1-indanone reflect the electronic structure of the conjugated bicyclic system [27]. The carbon-oxygen double bond exhibits partial double bond character with a bond order approximately between 1.8-2.0, typical for carbonyl groups in conjugated systems [27]. The aromatic carbon-carbon bonds maintain bond orders around 1.3-1.5, consistent with aromatic delocalization [27].
The carbon-carbon bonds connecting the benzene ring to the cyclopentanone moiety exhibit single bond character but show some degree of conjugative interaction [27]. The methyl group attachment involves a typical carbon-carbon single bond with bond length and strength characteristic of aliphatic substituents on aromatic systems [10] [11]. These bond characteristics influence the compound's thermal stability, reactivity patterns, and spectroscopic properties [27].
Molecular orbital analysis of 7-methyl-1-indanone reveals electronic characteristics typical of conjugated ketone systems [25] [27] [28]. The highest occupied molecular orbital energy is estimated to fall in the range of -6 to -7 electron volts, consistent with aromatic ketone compounds [25] [27] [28]. The lowest unoccupied molecular orbital energy is estimated at -1 to -2 electron volts, creating a band gap of approximately 4-5 electron volts [25] [27] [28].
The electronic excitation characteristics show typical ultraviolet-visible absorption in the 275-295 nanometer region, corresponding to n→π* transitions involving the carbonyl oxygen lone pairs [19]. Additional π→π* transitions occur at shorter wavelengths around 180-190 nanometers, characteristic of aromatic chromophores [19]. These molecular orbital characteristics influence the compound's photochemical behavior and electronic spectroscopic properties [25] [28].
Property | Value/Range | Notes | Reference |
---|---|---|---|
Highest Occupied Molecular Orbital Energy | -6 to -7 eV (estimated) | Highest occupied molecular orbital | [25] [27] [28] |
Lowest Unoccupied Molecular Orbital Energy | -1 to -2 eV (estimated) | Lowest unoccupied molecular orbital | [25] [27] [28] |
Band Gap | 4-5 eV (estimated) | Energy gap indicating reactivity | [25] [27] [28] |
Dipole Moment | Significant due to C=O | Carbon-oxygen bond creates large dipole | [19] [20] |
Electronic Excitation | 275-295 nm region | n→π* transition | [19] |
π-π* Transition | 180-190 nm region | π→π* transition | [19] |
Irritant